2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide
Overview
Description
2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide is a complex heterocyclic compound with a unique structure that combines elements of pyrazole and thiopyrano rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of intermediate compounds under specific conditions. For instance, the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine can lead to the formation of the desired pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar pyrazole core but differ in their substituents and overall structure.
Thiopyrano[2,3-d]thiazoles: These compounds have a thiopyrano ring fused with a thiazole ring, offering different chemical properties and applications.
Uniqueness
2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide stands out due to its unique combination of pyrazole and thiopyrano rings, which imparts distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
2-ethyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4S/c1-2-13-8(9(10)11)6-5-14-4-3-7(6)12-13/h2-5H2,1H3,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGCMPYLKRQHCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CSCCC2=N1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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